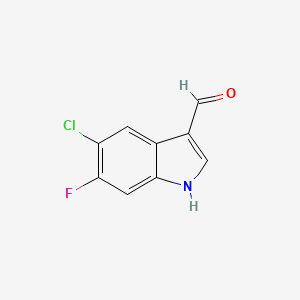

5-chloro-6-fluoro-1H-indole-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-chloro-6-fluoro-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C9H5ClFNO. It has a molecular weight of 197.6 . This compound is a member of the indole family, which are essential and efficient chemical precursors for generating biologically active structures .

Synthesis Analysis

The synthesis of 1H-indole-3-carbaldehyde derivatives, including this compound, often involves multicomponent reactions (MCRs). MCRs are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H5ClFNO/c10-7-1-6-5(4-13)3-12-9(6)2-8(7)11/h1-4,12H . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis

1H-indole-3-carbaldehyde and its derivatives are known to participate in various chemical reactions, particularly multicomponent reactions (MCRs), to generate complex molecules . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .Scientific Research Applications

Synthesis and Reactivity

5-Chloro-6-fluoro-1H-indole-3-carbaldehyde serves as a versatile precursor in the synthesis of complex organic compounds. It's involved in various reactions leading to the creation of new heterocyclic compounds, such as triazolo(thiadiazepino)indoles and 1,2,4-triazolo[5′,1′:2,3][1,3]thiazino[6,5-b]indol-10(5H)-ones. These reactions often result in structures with potential biological activity, hinting at the compound's significance in medicinal chemistry (Vikrishchuk et al., 2019) (Vikrishchuk et al., 2020).

Nanocatalysed Synthesis

The compound has also been used in nanocatalysed synthetic routes, particularly in the formation of Knoevenagel condensed products. This method emphasizes environmental and economic benefits due to its high yields, short reaction times, and high reaction rates (Madan, 2020).

Antimicrobial Applications

Derivatives of this compound have shown promising antimicrobial activities. For instance, indole-3-carbaldehyde semicarbazone derivatives have demonstrated significant inhibitory activities against various bacteria strains, suggesting their potential in developing new antimicrobial agents (Carrasco et al., 2020).

Structural Analysis and Characterization

The compound and its derivatives have been subjects of extensive structural analysis. Studies involving X-ray diffraction, spectroscopic, and thermal tools provide valuable insights into the molecular structures and stability of these compounds, which is crucial for their potential applications in various fields, including materials science and pharmacology (Barakat et al., 2017).

Safety and Hazards

Future Directions

The field of 1H-indole-3-carbaldehyde derivatives, including 5-chloro-6-fluoro-1H-indole-3-carbaldehyde, is ripe for further exploitation, particularly in the assembly of pharmaceutically interesting scaffolds . The use of these compounds in sustainable multicomponent reactions represents a promising direction for future research .

properties

IUPAC Name |

5-chloro-6-fluoro-1H-indole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFNO/c10-7-1-6-5(4-13)3-12-9(6)2-8(7)11/h1-4,12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCBXXZSUPVGPFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)F)NC=C2C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-nitrophenyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2579870.png)

![5-chloro-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-methoxybenzenesulfonamide](/img/structure/B2579876.png)

![N-(2,2-dimethoxyethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2579879.png)

![5-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)-3-[2-(trifluoromethyl)phenyl]triazol-4-amine](/img/structure/B2579880.png)

![(7R,8aS)-7-amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione dihydrochloride](/img/no-structure.png)

![5-({[2-(2-fluorophenyl)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B2579883.png)

![N-(4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)oxazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2579885.png)

![4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 4-chlorobenzoate](/img/structure/B2579887.png)